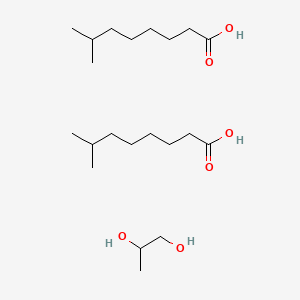
Propylene glycol diisononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene glycol diisononanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H44O6 and its molecular weight is 392.577. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Cosmetics
Skin Conditioning Agent
Propylene glycol diisononanoate is often used in cosmetic formulations as a skin-conditioning agent. It enhances the texture and feel of products, providing emollient properties that improve skin hydration and smoothness. The compound is utilized in lotions, creams, and other personal care products at concentrations up to 51.7% .
Fragrance Fixative
This compound serves as an effective fixative in perfumes, enhancing the longevity of fragrance oils on the skin. Studies have shown that it improves the adherence of volatile fragrance substances to skin and hair, thereby intensifying the overall scent experience .
Applications in Food and Beverage Manufacturing
Moisture Retention
In food products like baked goods and confectioneries, this compound acts as a humectant, retaining moisture and improving texture. This property extends the shelf life of products by preventing dryness .
Flavor Solvent
As a solvent for flavors and colors, it ensures uniform distribution in beverages and food items, contributing to consistent taste and appearance .
Pharmaceutical Applications
Drug Delivery Enhancer
In pharmaceutical formulations, this compound has been studied for its ability to enhance drug penetration through biological membranes. It modifies the structure of the stratum corneum (the outermost layer of skin), facilitating the delivery of active pharmaceutical ingredients .
Injectable Drug Diluent
The compound is also used as a diluent for injectable drugs, providing a safe medium for drug delivery while maintaining stability .
Safety and Regulatory Status
This compound is generally recognized as safe (GRAS) when used in accordance with established guidelines. It has been evaluated for its safety in cosmetic applications and is permitted as a food additive under specific regulatory frameworks .
Case Study 1: Cosmetic Formulation
A study conducted on the formulation of a moisturizing lotion incorporating this compound demonstrated significant improvements in skin hydration compared to control formulations without the compound. The lotion showed enhanced emollient properties and consumer preference due to its silky feel.
Case Study 2: Food Product Stability
In a comparative analysis of baked goods containing this compound versus those without it, results indicated that products with the compound exhibited lower moisture loss over time, leading to improved texture and consumer satisfaction.
Tables
| Application Area | Specific Use | Concentration Range |
|---|---|---|
| Cosmetics | Skin conditioning agent | Up to 51.7% |
| Fragrance fixative | Varies by formulation | |
| Food & Beverage | Moisture retention | Varies by product |
| Flavor solvent | Varies by formulation | |
| Pharmaceuticals | Drug delivery enhancer | Varies by formulation |
| Injectable drug diluent | Varies by formulation |
Propiedades
Número CAS |
125804-17-3 |
|---|---|
Fórmula molecular |
C21H44O6 |
Peso molecular |
392.577 |
Nombre IUPAC |
7-methyloctanoic acid;propane-1,2-diol |
InChI |
InChI=1S/2C9H18O2.C3H8O2/c2*1-8(2)6-4-3-5-7-9(10)11;1-3(5)2-4/h2*8H,3-7H2,1-2H3,(H,10,11);3-5H,2H2,1H3 |
Clave InChI |
ZSSLWTCRFDHJFL-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCC(=O)O.CC(C)CCCCCC(=O)O.CC(CO)O |
Sinónimos |
PROPYLENE GLYCOL DIISONONANOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















